Angiotensinogen

Description

Properties

IUPAC Name |

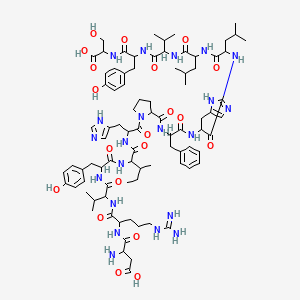

3-amino-4-[[5-carbamimidamido-1-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H123N21O20/c1-11-48(10)70(105-78(119)62(35-51-23-27-55(109)28-24-51)100-80(121)68(46(6)7)103-72(113)57(19-15-29-91-85(87)88)94-71(112)56(86)38-67(110)111)82(123)101-64(37-53-40-90-43-93-53)83(124)106-30-16-20-66(106)79(120)98-60(33-49-17-13-12-14-18-49)74(115)97-63(36-52-39-89-42-92-52)76(117)95-58(31-44(2)3)73(114)96-59(32-45(4)5)77(118)104-69(47(8)9)81(122)99-61(34-50-21-25-54(108)26-22-50)75(116)102-65(41-107)84(125)126/h12-14,17-18,21-28,39-40,42-48,56-66,68-70,107-109H,11,15-16,19-20,29-38,41,86H2,1-10H3,(H,89,92)(H,90,93)(H,94,112)(H,95,117)(H,96,114)(H,97,115)(H,98,120)(H,99,122)(H,100,121)(H,101,123)(H,102,116)(H,103,113)(H,104,118)(H,105,119)(H,110,111)(H,125,126)(H4,87,88,91) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFQCYIFOWHHFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H123N21O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1759.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Angiotensinogen Gene Structure and Transcriptional Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure of the human angiotensinogen (AGT) gene and the intricate mechanisms governing its transcriptional regulation. Angiotensinogen is the sole precursor of the potent vasoconstrictor angiotensin II, a key player in the renin-angiotensin system (RAS), which is critically involved in blood pressure regulation, fluid and electrolyte balance, and the pathophysiology of cardiovascular diseases. A thorough understanding of AGT gene regulation is paramount for the development of novel therapeutic strategies targeting the RAS.

Human Angiotensinogen (AGT) Gene Structure

The human AGT gene is a single-copy gene located on the long arm of chromosome 1 at position 1q42.2.[1][2] It spans approximately 12 to 13 kilobases (kb) and is organized into five exons and four introns.[1][3] This exon-intron architecture is conserved across species, including rodents.[3]

Table 1: Human Angiotensinogen (AGT) Gene Structure [1][3]

| Feature | Description |

| Chromosomal Location | 1q42.2 |

| Gene Size | ~12-13 kb |

| Number of Exons | 5 |

| Number of Introns | 4 |

| Encoded Protein | 485 amino acids (pre-angiotensinogen) |

The first exon is non-coding and constitutes part of the 5' untranslated region (5'-UTR). The majority of the protein-coding sequence, including the signal peptide and the N-terminal portion of the mature protein containing the angiotensin I sequence, is located in the second exon. Exons 3 and 4 encode the central part of the angiotensinogen protein, while exon 5 contains the C-terminal coding sequence and a long 3'-UTR.[3]

Transcriptional Regulation of the Angiotensinogen Gene

The expression of the AGT gene is tightly controlled at the transcriptional level by a complex interplay of hormonal signals, inflammatory cytokines, and tissue-specific factors. The liver is the primary site of angiotensinogen synthesis, but the gene is also expressed in other tissues, including the brain, adipose tissue, heart, and kidneys.[1] The regulatory landscape of the AGT gene includes a promoter region and distal enhancer elements that harbor binding sites for a variety of transcription factors.

Key Signaling Pathways and Mediators

Several major signaling pathways converge on the AGT gene to modulate its transcription:

-

Glucocorticoid Signaling: Glucocorticoids, such as cortisol, are potent inducers of AGT gene expression. This regulation is mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor.[4]

-

Cytokine Signaling (Acute Phase Response): Pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-1 (IL-1), and tumor necrosis factor-alpha (TNF-α), stimulate AGT transcription, particularly in the liver, as part of the acute-phase response.[5][6] This signaling is primarily mediated through the JAK/STAT and NF-κB pathways.[6][7]

-

Angiotensin II Signaling (Positive Feedback): Angiotensin II, the end-product of the RAS cascade, can itself stimulate the transcription of its own precursor, angiotensinogen.[5][6] This positive feedback loop involves the activation of transcription factors such as NF-κB.[5]

The following diagram illustrates the major signaling pathways that regulate AGT gene transcription.

Regulatory Elements and Transcription Factors

The promoter of the human AGT gene contains several critical cis-regulatory elements that serve as binding sites for transcription factors.

-

Glucocorticoid Response Elements (GREs): The AGT promoter contains sequences that are recognized by the glucocorticoid receptor. While the consensus GRE sequence is AGAACANNNTGTTCT, the human elastin (B1584352) promoter has been shown to have functional GREs with the downstream half-site TGTTCC being sufficient for receptor binding.[8] Similar non-canonical GREs are likely present in the AGT promoter.

-

Acute Phase Response Element (APRE): This element is crucial for the cytokine-mediated induction of AGT. In the rat AGT gene, the APRE has been identified with the sequence 5′-GTTGGGATTTCCCAAC-3′.[5] This region binds transcription factors of the NF-κB and C/EBP (CCAAT/enhancer-binding protein) families.[5] The human AGT promoter also contains a functional APRE that binds STAT3.[6][9]

-

Other Transcription Factors: Other transcription factors implicated in the regulation of AGT gene expression include Hepatocyte Nuclear Factor 1-alpha (HNF-1α) and Upstream Stimulatory Factors (USFs).[7]

Quantitative Analysis of AGT Gene Expression

The transcriptional regulation of the AGT gene results in significant changes in its mRNA levels in response to various stimuli. The following tables summarize quantitative data from studies on human cells.

Table 2: Effect of Cytokines on Human AGT mRNA Expression in vitro

| Cell Type | Stimulus | Concentration | Duration | Fold Change in AGT mRNA | Reference |

| Human Renal Proximal Tubular Epithelial Cells (RPTEC) | IL-6 | 10 ng/mL | 24 hours | ~1.72 | [6] |

| Human Kidney-2 (HK-2) Cells | Angiotensin II + IL-6 | 10⁻⁷ M + 10 ng/mL | 24 hours | ~1.26 | [10] |

Table 3: Effect of Angiotensin II on AGT mRNA Expression in vitro

| Cell Type | Stimulus | Concentration | Duration | Fold Change in AGT mRNA | Reference |

| Human Kidney-2 (HK-2) Cells | Angiotensin II + IL-6 | 10⁻⁷ M + 10 ng/mL | 24 hours | ~1.26 | [10] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to study AGT gene regulation.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the in vivo binding of transcription factors to specific regions of the AGT gene. The general workflow is depicted below.

Detailed Protocol for ChIP-qPCR of STAT3 binding to the AGT promoter in HepG2 cells (Illustrative Example):

-

Cell Culture and Treatment: Culture HepG2 cells to 80-90% confluency. Treat cells with IL-6 (e.g., 10 ng/mL) for a specified time (e.g., 30 minutes) to induce STAT3 activation and binding. Include an untreated control.

-

Cross-linking: Add formaldehyde (B43269) to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Wash and harvest the cells. Lyse the cells to release the nuclei. Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-STAT3 antibody or a negative control IgG. Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

qPCR Analysis: Perform quantitative real-time PCR (qPCR) using primers designed to amplify the region of the human AGT promoter containing the STAT3 binding site. Analyze the results as a percentage of input DNA.

Luciferase Reporter Assay

Luciferase reporter assays are used to measure the activity of the AGT promoter and its response to various stimuli.

Detailed Protocol for Luciferase Reporter Assay of the Human AGT Promoter (Illustrative Example):

-

Plasmid Construction: Clone the desired region of the human AGT promoter (e.g., -1.3 kb to +44 bp) into a luciferase reporter vector (e.g., pGL3-Basic). Co-transfect with a control vector expressing Renilla luciferase for normalization of transfection efficiency.

-

Cell Culture and Transfection: Seed cells (e.g., HepG2) in a multi-well plate. Transfect the cells with the AGT promoter-luciferase construct and the Renilla control vector using a suitable transfection reagent.

-

Cell Treatment: After transfection, treat the cells with the desired stimuli (e.g., dexamethasone, IL-6, or Angiotensin II) at various concentrations and for different time points.

-

Cell Lysis and Luciferase Assay: Lyse the cells using a passive lysis buffer. Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate. Subsequently, measure the Renilla luciferase activity.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction over the untreated control.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect the binding of transcription factors to specific DNA sequences within the AGT promoter.

Detailed Protocol for EMSA of NF-κB binding to the AGT Promoter (Illustrative Example):

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells (e.g., HepG2) that have been stimulated with an NF-κB activator (e.g., TNF-α).

-

Probe Labeling: Synthesize a double-stranded oligonucleotide probe corresponding to the NF-κB binding site in the AGT promoter. Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.

-

Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

-

Detection: Detect the labeled probe by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A "shifted" band indicates the formation of a protein-DNA complex. Specificity can be confirmed by competition with an unlabeled "cold" probe and by supershift assays using an antibody against a specific NF-κB subunit.

Conclusion

The transcriptional regulation of the angiotensinogen gene is a complex and multifactorial process that is central to the function of the renin-angiotensin system. A detailed understanding of the AGT gene structure, its regulatory elements, and the signaling pathways and transcription factors that control its expression is crucial for identifying novel therapeutic targets for a range of cardiovascular and metabolic diseases. The experimental approaches outlined in this guide provide a robust framework for further dissecting the intricate mechanisms of AGT gene regulation and for the development of innovative pharmacological interventions.

References

- 1. Genetic Polymorphism in Angiotensinogen and Its Association with Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AGT angiotensinogen [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Molecular and Pathophysiological Features of Angiotensinogen: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. opentrons.com [opentrons.com]

- 5. Structure of human angiotensinogen gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IL-6 Augments Angiotensinogen in Primary Cultured Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Nuclear Run On Transcription Assay [protocols.io]

- 9. DNA Methylation of the Angiotensinogen Gene, AGT, and the Aldosterone Synthase Gene, CYP11B2 in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Costimulation with angiotensin II and interleukin 6 augments angiotensinogen expression in cultured human renal proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

Angiotensinogen: A Comprehensive Technical Guide to its Structure and Functional Domains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensinogen (AGT) is a pivotal protein in the renin-angiotensin system (RAS), a critical regulator of blood pressure, fluid, and electrolyte balance.[1][2] Primarily synthesized in the liver, this α-2-globulin serves as the unique precursor for the potent vasoconstrictor peptide, angiotensin II.[1][3] Beyond its classical role in hemodynamics, emerging evidence points to angiotensinogen's involvement in processes such as angiogenesis.[4] This technical guide provides an in-depth exploration of the structural intricacies and functional domains of the angiotensinogen protein, offering valuable insights for researchers and professionals in drug development.

Protein Structure

Angiotensinogen is a member of the serine protease inhibitor (serpin) superfamily, designated as Serpin A8.[1][5] However, unlike most serpins that inhibit proteases, angiotensinogen functions as a hormone delivery system.[6][7] Its structure is characterized by the conserved serpin fold, consisting of three β-sheets (A, B, and C) and eight to nine α-helices.[5][6][8]

Primary and Secondary Structure

The human angiotensinogen precursor protein consists of 485 amino acids, which includes a 33-amino acid signal peptide that is cleaved upon secretion.[3][9] The mature protein in circulation is composed of 452 amino acids.[10] The secondary structure is dominated by the characteristic serpin fold, with the reactive center loop (RCL) being a key feature, although in angiotensinogen it does not perform an inhibitory function.[5][7]

Tertiary and Quaternary Structure

The tertiary structure of angiotensinogen is globular, with the N-terminal extension containing the angiotensin I sequence being a unique feature compared to other serpins.[1][9] This N-terminal tail is anchored to the body of the protein, with the renin cleavage site initially held in a buried and inaccessible position.[7] A conserved disulfide bond between Cysteine-18 and Cysteine-138 is crucial for the conformational changes required for renin accessibility.[3][9][11] While angiotensinogen typically exists as a monomer in plasma, high molecular weight forms have also been identified.[12]

Post-Translational Modifications

A key post-translational modification of angiotensinogen is N-linked glycosylation.[1][9] There are four potential glycosylation sites in human angiotensinogen (Asn14, Asn137, Asn271, and Asn295).[3] Glycosylation contributes to the heterogeneity of the protein's molecular weight and can influence its interaction with renin.[1][3][13]

Quantitative Data Summary

The following table summarizes the key quantitative data for human angiotensinogen:

| Property | Value | References |

| Precursor Length | 485 amino acids | [1][9] |

| Mature Protein Length | 452 amino acids | [10] |

| Signal Peptide Length | 33 amino acids | [3][9] |

| Molecular Weight (non-glycosylated) | ~53 kDa | [1][9] |

| Molecular Weight (fully glycosylated) | up to 75 kDa | [1][9] |

| Monomeric form in plasma | 55-65 kDa | [12] |

| High molecular mass form in plasma | 200-550 kDa | [12] |

| Angiotensin I Length | 10 amino acids | [1][10] |

| Angiotensin II Length | 8 amino acids | [14] |

| Angiotensin III Length | 7 amino acids | [1] |

| Angiotensin IV Length | 6 amino acids | [1] |

Functional Domains

The functionality of angiotensinogen is dictated by several key domains within its structure.

Signal Peptide

Located at the N-terminus of the precursor protein, the 33-amino acid signal peptide directs the nascent polypeptide chain to the endoplasmic reticulum for secretion.[3][9] This domain is cleaved off to yield the mature, circulating form of angiotensinogen.

Angiotensin I Domain (Residues 1-10 of mature protein)

The first 10 amino acids of the mature angiotensinogen protein constitute the Angiotensin I (Ang I) peptide.[1][9] This decapeptide is the initial product of the renin-angiotensin cascade and has the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu.[1][15][16] Angiotensin I itself has no direct biological activity but serves as the precursor for Angiotensin II.[1][2]

Renin Cleavage Site (Leu10-Val11)

Renin, a highly specific aspartyl protease, cleaves the peptide bond between Leucine (Leu) at position 10 and Valine (Val) at position 11 of the mature angiotensinogen.[1][10][13] This cleavage event is the rate-limiting step in the RAS and releases Angiotensin I.[13] The accessibility of this site is tightly regulated by conformational changes in the angiotensinogen molecule.[7]

Reactive Center Loop (RCL)

A characteristic feature of the serpin superfamily is the reactive center loop (RCL).[5][6] In inhibitory serpins, the RCL acts as a bait for the target protease.[5] However, in angiotensinogen, the RCL is inert and does not possess inhibitory activity.[4][17] Despite its non-inhibitory nature, the structural integrity of the serpin core, including the RCL region, is essential for the proper folding and function of angiotensinogen as a substrate for renin.[17]

Signaling Pathway: The Renin-Angiotensin System (RAS)

The classical renin-angiotensin system is a cascade of enzymatic reactions that ultimately leads to the production of Angiotensin II, the primary effector molecule of the system.

Caption: The Renin-Angiotensin System (RAS) signaling cascade.

Experimental Protocols

Purification of Human Angiotensinogen from Plasma

This protocol is based on a multi-step chromatographic method to achieve high purity of angiotensinogen.[18][19]

Materials:

-

Human plasma

-

Blue Dextran-Sepharose column

-

DEAE-Sephadex column

-

Hydroxylapatite column

-

DEAE-Cellulose column

-

Appropriate buffers for each chromatography step

Methodology:

-

Affinity Chromatography:

-

Load human plasma onto a Blue Dextran-Sepharose column to remove albumin.

-

Wash the column extensively with the starting buffer to remove unbound proteins.

-

Elute the bound fraction containing angiotensinogen.

-

-

Anion Exchange Chromatography (DEAE-Sephadex):

-

Apply the eluted fraction from the previous step to a DEAE-Sephadex column.

-

Wash the column with a low-salt buffer.

-

Elute the bound proteins using a salt gradient. Collect fractions and assay for angiotensinogen.

-

-

Hydroxylapatite Chromatography:

-

Pool the angiotensinogen-containing fractions and apply them to a hydroxylapatite column.

-

Wash the column and then elute with a phosphate (B84403) gradient.

-

-

Anion Exchange Chromatography (DEAE-Cellulose):

-

Further purify the angiotensinogen-containing fractions on a DEAE-Cellulose column using a shallow salt gradient for elution.

-

Monitor protein purity at each step using SDS-PAGE and immunochemical techniques.

-

Caption: A four-step chromatographic workflow for the purification of human angiotensinogen.

Renin Activity Assay

This assay measures the rate of Angiotensin I generation from angiotensinogen.

Materials:

-

Purified angiotensinogen

-

Recombinant human renin

-

Assay buffer (e.g., phosphate buffer with protease inhibitors)

-

Angiotensin I ELISA kit or HPLC system for quantification

-

Stop solution (e.g., EDTA)

Methodology:

-

Prepare a reaction mixture containing purified angiotensinogen in the assay buffer.

-

Initiate the reaction by adding a known amount of renin.

-

Incubate the reaction at 37°C for a specific time period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution.

-

Quantify the amount of Angiotensin I produced using an ELISA kit or by separating and quantifying the peptide using reverse-phase HPLC.

-

Calculate the renin activity based on the amount of Angiotensin I generated per unit time.

Conclusion

Angiotensinogen is a multifaceted protein whose structure is intricately linked to its function as the sole precursor of angiotensin peptides. A thorough understanding of its structural domains, post-translational modifications, and the kinetics of its interaction with renin is paramount for the development of novel therapeutics targeting the renin-angiotensin system. This guide provides a foundational overview for researchers and drug development professionals, highlighting the key molecular features of angiotensinogen and the experimental approaches to study its function. Further research into the allosteric regulation of angiotensinogen and the role of its non-angiotensin I portion, des(AngI)AGT, may unveil new therapeutic avenues for cardiovascular and other diseases.

References

- 1. Angiotensin - Wikipedia [en.wikipedia.org]

- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 3. Molecular and Pathophysiological Features of Angiotensinogen: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. An overview of the serpin superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serpin - Wikipedia [en.wikipedia.org]

- 7. Angiotensinogen and the Modulation of Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure and functions of angiotensinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. proteopedia.org [proteopedia.org]

- 11. scispace.com [scispace.com]

- 12. athensresearch.com [athensresearch.com]

- 13. Structural basis for the specificity of renin-mediated angiotensinogen cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prospecbio.com [prospecbio.com]

- 15. Angiotensin I (human) - Echelon Biosciences [echelon-inc.com]

- 16. Angiotensin I peptide [novoprolabs.com]

- 17. Characterization of a human angiotensinogen cleaved in its reactive center loop by a proteolytic activity from Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Purification of human angiotensinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

The Physiological Role of Angiotensinogen in the Renin-Angiotensin System: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiotensinogen (AGT) is the essential and sole precursor of all angiotensin peptides, placing it at the apex of the renin-angiotensin system (RAS), a critical regulator of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis.[1][2][3] Primarily synthesized and secreted by the liver, this α-2-globulin serves as the substrate for the enzyme renin, initiating a cascade that has profound physiological and pathophysiological implications, including the development of hypertension and renal disease.[4][5] This technical guide provides an in-depth exploration of the physiological role of angiotensinogen, focusing on quantitative data, detailed experimental methodologies, and the intricate signaling pathways it governs.

I. Angiotensinogen: The Precursor Molecule

Angiotensinogen is a glycoprotein (B1211001) belonging to the serpin (serine protease inhibitor) family, although it does not exhibit inhibitory activity.[5] The human AGT gene is located on chromosome 1 and comprises five exons.[6] After processing of a signal peptide, the mature protein consists of 452 amino acids.[3] While the liver is the primary source of circulating angiotensinogen, extrahepatic synthesis has been detected in various tissues, including the kidney, brain, adipose tissue, and aorta, suggesting a role for local RAS activation.[6][7]

The concentration of circulating angiotensinogen is a critical determinant of RAS activity. In humans, the plasma concentration of AGT is approximately 1 µM, which is close to the Michaelis-Menten constant (Km) of renin for AGT (around 1.25 µM).[1][2] This indicates that physiological variations in AGT levels can directly influence the rate of angiotensin II generation, making AGT a rate-limiting substrate in the RAS cascade.[1][8]

II. Quantitative Data

The following tables summarize key quantitative data related to angiotensinogen and the renin-angiotensin system.

Table 1: Plasma Angiotensinogen Concentrations in Humans and Rodents

| Species | Condition | Plasma Angiotensinogen Concentration | Reference(s) |

| Human | Normal | ~1 µM (60 µg/mL); Range: 28 - 71 µg/mL | [2] |

| Human | Transgenic Rats (for human AGT) | 141 ± 73 µg Angiotensin I / mL | [6] |

| Rat | Normal (Sprague Dawley) | 390 ± 48 ng/mL | [8] |

| Rat | Diet-Induced Obesity and Hypertension | 530 ± 22 ng/mL | [8] |

| Rat | Normal (Wistar) | 4,626 ± 645 ng/mL | [3] |

| Rat | Zucker Diabetic Fatty (Obese) | 1,789 ± 50 ng/mL | [3] |

| Mouse | Normal (C57BL/6) | 1,216 ± 101 ng/mL | [2][3] |

| Mouse | High Serum IgA (HIGA) - IgA Nephritis Model | 1,308 ± 47 ng/mL | [3] |

Table 2: Kinetic Parameters of the Renin-Angiotensinogen Reaction

| Substrate | Enzyme | Km (Michaelis-Menten Constant) | kcat/Km (Catalytic Efficiency) | Reference(s) |

| Human Angiotensinogen | Human Renin | ~1.25 µM | Not specified | [1][2] |

| Human Angiotensinogen | Human Renin | Lower than synthetic substrates | Higher than synthetic substrates | [9] |

| Rat Angiotensinogen | Human Renin | 49-fold lower than rat tetradecapeptide | Not specified | [9] |

| Chimeric α1-antitrypsin-Angiotensinogen | Not specified | 18-fold higher than plasma AGT | 4-fold lower than plasma AGT | [10] |

III. The Renin-Angiotensin System Cascade

The classical RAS cascade is initiated by the enzymatic cleavage of angiotensinogen by renin, an aspartyl protease released from the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure or decreased sodium delivery.[11][12]

Caption: The classical Renin-Angiotensin System cascade.

This process generates angiotensin I, an inactive decapeptide.[9] Angiotensin I is subsequently converted to the potent octapeptide, angiotensin II, primarily by the angiotensin-converting enzyme (ACE) found predominantly in the lungs and kidneys.[13][14] Angiotensin II then exerts its diverse physiological effects by binding to its receptors, most notably the AT1 receptor.[15][16]

IV. Angiotensin II Signaling Pathway

Upon binding to the AT1 receptor, a G protein-coupled receptor (GPCR), angiotensin II initiates a complex network of intracellular signaling pathways.[16][17]

Caption: Simplified Angiotensin II signaling pathway via the AT1 receptor.

Activation of the AT1 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[16] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events, in turn, activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways, which ultimately lead to various cellular responses such as vasoconstriction, inflammation, cellular growth, and fibrosis.[16]

V. Experimental Protocols

Accurate measurement of angiotensinogen and RAS components is crucial for research and drug development. The following sections provide detailed methodologies for key assays.

A. Angiotensinogen Measurement by ELISA

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying total angiotensinogen in biological samples.[18]

Methodology (based on a typical commercial kit):

-

Sample Preparation:

-

Serum: Allow blood to clot for 1-2 hours at room temperature, then centrifuge at 1000 x g for 20 minutes. Collect the supernatant.[19]

-

Plasma: Collect blood into tubes containing EDTA as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[19]

-

Store samples at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.[19]

-

-

Assay Procedure:

-

Prepare all reagents, standards, and samples as instructed by the kit manual.

-

Add 100 µL of standard or sample to each well of the pre-coated microplate. Incubate for 1 hour at 37°C.[20]

-

Aspirate the liquid from each well.

-

Add 100 µL of biotinylated detection antibody working solution to each well. Incubate for 1 hour at 37°C.[20]

-

Aspirate and wash the wells three times with wash buffer.[19]

-

Add 100 µL of HRP-conjugate working solution to each well. Incubate for 30 minutes at 37°C.[20]

-

Aspirate and wash the wells five times with wash buffer.[19]

-

Add 90 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark.[20]

-

Add 50 µL of stop solution to each well.

-

Immediately measure the optical density at 450 nm using a microplate reader.[20]

-

Calculate the concentration of angiotensinogen based on the standard curve.

-

B. Renin Activity Assay (Fluorometric)

Principle: This assay measures renin activity using a fluorescence resonance energy transfer (FRET) peptide substrate. Cleavage of the peptide by renin separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence.[21]

Methodology (based on a typical commercial kit):

-

Reagent Preparation:

-

Assay Procedure:

-

Add renin standards and test samples to a 96-well black microplate.[21]

-

For inhibitor screening, pre-incubate the plate with inhibitors for 10-15 minutes.

-

Add 50 µL of the Renin Assay Mixture to each well.

-

For a kinetic assay, immediately begin measuring fluorescence intensity (e.g., Ex/Em = 540/590 nm) every 5 minutes for 30-60 minutes.[21]

-

For an endpoint assay, incubate the plate at 37°C for 60 minutes, protected from light, then measure the fluorescence intensity.[21]

-

Determine renin activity from the rate of fluorescence increase or by comparison to the standard curve.

-

C. Plasma Renin Activity (PRA) by Angiotensin I Generation

Principle: PRA is determined by measuring the rate of angiotensin I (Ang I) generation from endogenous angiotensinogen by endogenous renin in a plasma sample under controlled conditions. The generated Ang I is then quantified, typically by radioimmunoassay (RIA) or LC-MS/MS.[4][22]

Methodology:

-

Sample Collection and Handling:

-

Angiotensin I Generation:

-

Thaw plasma samples at room temperature.

-

Add a protease inhibitor cocktail to prevent Ang I degradation.[23]

-

Adjust the pH of the plasma to approximately 6.0 with a generation buffer.[23]

-

Divide the sample into two aliquots. Incubate one at 37°C and the other in an ice bath (0-4°C) for a defined period (e.g., 90 minutes).[23] The 0°C sample serves as a baseline for pre-existing Ang I.

-

-

Angiotensin I Quantification (by LC-MS/MS):

-

Stop the enzymatic reaction by adding ice-cold buffer.[24]

-

Purify the generated Ang I by solid-phase extraction.

-

Analyze the samples by liquid chromatography-tandem mass spectrometry to quantify Ang I.

-

-

Calculation:

-

PRA (ng/mL/h) = ([Ang I]37°C - [Ang I]0°C) / incubation time (in hours).

-

VI. Experimental Workflow for Studying Angiotensinogen in Hypertension

Investigating the role of angiotensinogen in hypertension often involves animal models. The following diagram illustrates a typical experimental workflow.

Caption: Experimental workflow for studying angiotensinogen in hypertension models.

VII. Conclusion

Angiotensinogen stands as a central figure in the intricate regulation of cardiovascular physiology orchestrated by the renin-angiotensin system. Its role extends beyond that of a simple precursor, with its plasma concentration being a key determinant of the system's overall activity. Understanding the nuances of angiotensinogen's function, from its regulation and kinetics to the signaling pathways it initiates, is paramount for researchers and clinicians alike. The methodologies and data presented in this guide offer a comprehensive resource for professionals dedicated to unraveling the complexities of the RAS and developing novel therapeutic strategies for cardiovascular and renal diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Molecular and Pathophysiological Features of Angiotensinogen: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of plasma and urinary angiotensinogen levels in rodents by newly developed ELISA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labcorp.com [labcorp.com]

- 5. Human Angiotensinogen ELISA Kit (EH28RB) - Invitrogen [thermofisher.com]

- 6. ahajournals.org [ahajournals.org]

- 7. paulogentil.com [paulogentil.com]

- 8. Comparative enzymatic studies of human renin acting on pure natural or synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Angiotensinogen cleavage by renin: importance of a structurally constrained N-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aldosterone-Renin Ratio | Test Fact Sheet [arupconsult.com]

- 11. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis for the specificity of renin-mediated angiotensinogen cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Angiotensin II receptor - Wikipedia [en.wikipedia.org]

- 16. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ibl-america.com [ibl-america.com]

- 18. file.elabscience.com [file.elabscience.com]

- 19. cloud-clone.com [cloud-clone.com]

- 20. content.abcam.com [content.abcam.com]

- 21. Measurement of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. eaglebio.com [eaglebio.com]

- 23. Digital resource [dam-oclc.bac-lac.gc.ca]

- 24. academic.oup.com [academic.oup.com]

The Genesis of a Key Physiological Regulator: A Technical History of the Discovery of Angiotensinogen and the Renin-Angiotensin System

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular and renal physiology, playing a critical role in the regulation of blood pressure, fluid and electrolyte balance, and vascular tone. The discovery of its components, starting with renin and culminating in the elucidation of the entire enzymatic cascade involving angiotensinogen, represents a landmark in medical history. This technical guide provides an in-depth exploration of the pivotal experiments that unveiled the RAS, offering detailed methodologies, quantitative data, and visualizations of the key pathways and experimental workflows for professionals engaged in research and drug development.

The Dawn of Discovery: Tigerstedt and Bergman's "Renin"

The story of the RAS begins in 1898 at the Karolinska Institute in Stockholm, Sweden. Robert Tigerstedt and his student, Per Bergman, were investigating the physiological effects of kidney extracts. Their meticulous experiments in rabbits led to the discovery of a potent pressor substance, which they named "renin."

Key Experiment: The Pressor Effect of Renal Extracts

Objective: To determine if extracts from the kidney could influence arterial blood pressure.

Experimental Protocol:

-

Animal Model: Anesthetized rabbits were used for the experiments.

-

Preparation of Renal Extract:

-

The kidneys of a rabbit were excised and the cortex was separated from the medulla.

-

The cortical tissue was pulverized.

-

Initial experiments involved creating a cold-water or saline extract of the pulverized tissue.

-

Later, a more effective method was developed: the pulverized kidney tissue was treated with absolute alcohol.[1]

-

The alcohol-treated tissue was then filtered and the residue was air-dried.

-

The dried powder was subsequently dissolved in water or saline to create the final extract for injection.[1]

-

-

Blood Pressure Measurement:

-

Injection and Observation:

-

The prepared renal extract was injected intravenously into a recipient rabbit.

-

Blood pressure was continuously monitored before, during, and after the injection.

-

Observations: Tigerstedt and Bergman observed a significant and sustained increase in blood pressure following the injection of the renal cortical extract.[1][4][5][6] Extracts from boiled kidneys or those treated with 50% alcohol did not produce this effect, indicating the heat-labile and proteinaceous nature of the pressor substance.

The Link to Hypertension: Goldblatt's Landmark Experiments

For several decades following its discovery, the significance of renin remained largely unrecognized. It was not until the 1930s that Harry Goldblatt, a pathologist at Western Reserve University, provided the crucial link between the kidney and hypertension.

Key Experiment: Induction of Experimental Hypertension

Objective: To investigate the role of renal ischemia in the development of sustained hypertension.

Experimental Protocol:

-

Animal Model: Dogs were used as the experimental subjects.

-

Surgical Procedure:

-

Under anesthesia, a flank incision was made to expose the renal artery.

-

A specially designed adjustable silver clamp, known as the Goldblatt clamp, was placed around the renal artery.[7][8][9]

-

The clamp was tightened to partially constrict the artery, thereby reducing blood flow to the kidney and inducing ischemia.[8]

-

-

Blood Pressure Measurement:

-

Systolic blood pressure was measured in the conscious dogs over a prolonged period.

-

Historical methods for measuring blood pressure in dogs at the time included direct arterial puncture or the use of a cuff-based system, often on a limb.

-

-

Experimental Groups:

-

Unilateral Ischemia: One renal artery was constricted, while the other kidney remained untouched.

-

Bilateral Ischemia: Both renal arteries were constricted.

-

Observations: Goldblatt demonstrated that partial constriction of the renal arteries in dogs led to a persistent and significant elevation in blood pressure.[9][10] This experimental hypertension closely mimicked essential hypertension in humans. His work provided a robust animal model for studying the mechanisms of hypertension and reignited interest in the role of the kidney in blood pressure regulation.

The Unraveling of the Cascade: The Independent Discovery of Angiotensin

Goldblatt's findings spurred a flurry of research to identify the humoral agent responsible for the observed hypertension. In the late 1930s, two independent research groups, one in Argentina led by Eduardo Braun-Menéndez and the other in the United States led by Irvine Page, made a groundbreaking discovery.

Key Experiment: Identification of a Vasoactive Substance

Objective: To isolate and characterize the pressor substance released from ischemic kidneys.

Experimental Protocols:

Braun-Menéndez and colleagues (Buenos Aires):

-

Source Material: Venous blood was collected from the kidneys of dogs with experimentally induced renal ischemia.

-

Extraction: The active pressor substance was extracted from the plasma using 70% acetone (B3395972). This process precipitated proteins, and the active substance remained in the acetone-soluble fraction.

-

Characterization: The extracted substance, which they named "Hypertensin," was found to have a potent but short-lived pressor effect when injected into recipient animals.

Page and Helmer (Indianapolis):

-

Source Material: They also used blood from animals with experimental hypertension.

-

Extraction and Purification: Their protocol also involved acetone extraction. They further purified the substance.

-

Characterization: They named the isolated pressor substance "Angiotonin."

The Crucial Insight: Both groups independently concluded that renin was not the direct pressor agent. Instead, they proposed that renin, an enzyme, acted upon a substrate present in the plasma to generate the active vasoconstrictor substance. The Argentine group named this substrate "Hypertensinogen." [11]

In 1958, a consensus was reached, and the active substance was named angiotensin , and its precursor, angiotensinogen .[12][13]

The Purification and Characterization of the RAS Components

The subsequent years saw intensive efforts to purify and characterize the components of this newly discovered system. Leonard T. Skeggs and his colleagues at the Veterans Administration Hospital in Cleveland made significant contributions in this area.

Purification of Angiotensinogen

Methodology:

-

Source: Rat plasma was used as the starting material.

-

Chromatography: A multi-step chromatography process was employed for purification.[14]

-

Chromatofocusing: This technique separates proteins based on their isoelectric point (pI). Two chromatofocusing steps were used.

-

DEAE-Affigel Blue Chromatography: Anion-exchange chromatography using a dye-ligand matrix further purified the angiotensinogen.

-

-

Analysis: The purity of the isolated angiotensinogen was assessed by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

Purification of Angiotensin

Methodology:

-

Source: Angiotensin was generated in vitro by incubating purified renin with its substrate, angiotensinogen.

-

Counter-Current Distribution: Skeggs utilized this technique for the purification of angiotensin I and its conversion product, angiotensin II. This method separates substances based on their differential partitioning between two immiscible liquid phases.

-

Affinity Chromatography: Later methods for purifying angiotensin II involved affinity chromatography, using antibodies against angiotensin II coupled to a solid support.

Quantitative Data of the Renin-Angiotensin System

The following tables summarize key quantitative data for the core components of the RAS.

Table 1: Molecular Weights of Human RAS Components

| Component | Molecular Weight (kDa) |

| Renin | ~37-40 |

| Angiotensinogen | ~55-60 |

| Angiotensin I | ~1.296 |

| Angiotensin II | ~1.046 |

Table 2: Kinetic Parameters of Angiotensin Converting Enzyme (ACE)

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Angiotensin I | 23 | 288 | 1.25 x 10⁷ |

| Bradykinin | 1.3 | 43 | 3.3 x 10⁷ |

Table 3: Receptor Binding Affinities of Angiotensin Peptides

| Ligand | Receptor | Kd (nM) |

| Angiotensin II | AT1 | 0.2 - 2.0 |

| Angiotensin II | AT2 | 0.1 - 1.0 |

| Angiotensin III | AT1 | 1.0 - 10.0 |

| Angiotensin III | AT2 | 0.5 - 5.0 |

Signaling Pathways and Experimental Workflows

The discovery of the components of the RAS paved the way for understanding its complex signaling cascade and the development of experimental workflows to study its activity.

The Renin-Angiotensin System Signaling Pathway

The classical RAS pathway is a cascade of enzymatic reactions that leads to the production of the potent vasoconstrictor, angiotensin II.

Caption: The classical Renin-Angiotensin System signaling cascade.

Experimental Workflow for Renin Extraction (Tigerstedt & Bergman)

This diagram illustrates the key steps in the pioneering experiment by Tigerstedt and Bergman to extract the pressor substance from rabbit kidneys.

Caption: Workflow for the extraction of renin from rabbit kidneys.

Experimental Workflow for Induction of Renovascular Hypertension (Goldblatt)

This diagram outlines the surgical procedure developed by Harry Goldblatt to induce experimental hypertension in dogs.

Caption: Workflow for inducing renovascular hypertension in a canine model.

Conclusion

The discovery of angiotensinogen and the elucidation of the Renin-Angiotensin System stand as a testament to the power of physiological experimentation. From the initial observations of a pressor substance in kidney extracts to the detailed characterization of a complex enzymatic cascade, the journey of discovery has profoundly impacted our understanding of cardiovascular health and disease. The experimental protocols and quantitative data presented in this guide offer a valuable resource for contemporary researchers and drug development professionals, providing a solid foundation for further innovation in the targeting of this critical physiological system. The historical context of these discoveries not only enriches our scientific knowledge but also inspires continued investigation into the intricate mechanisms that govern human health.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Bradford protein assay - Wikipedia [en.wikipedia.org]

- 4. Robert Tigerstedt and the Discovery of Renin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Goldblatt clamps for hypertension experiments, 1934 - Dittrick Medical History Center [artsci.case.edu]

- 8. Harry Goldblatt and the discovery of renin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. STUDIES ON EXPERIMENTAL HYPERTENSION : I. THE PRODUCTION OF PERSISTENT ELEVATION OF SYSTOLIC BLOOD PRESSURE BY MEANS OF RENAL ISCHEMIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Birth of Angiotensin: An International Compromise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. UQ eSpace [espace.library.uq.edu.au]

- 14. Isolation and purification of angiotensin II using affinity and high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Variants of the Angiotensinogen Gene and Hypertension Risk: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the association between molecular variants of the angiotensinogen (AGT) gene and the risk of developing hypertension. Angiotensinogen, the precursor of the potent vasoconstrictor angiotensin II, plays a central role in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation. Genetic variations within the AGT gene, particularly single nucleotide polymorphisms (SNPs), have been extensively studied as potential contributors to the genetic susceptibility to essential hypertension. This document synthesizes key findings from meta-analyses, details the experimental protocols used to investigate these variants, and illustrates the underlying molecular pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in hypertension research and the development of novel therapeutic strategies.

Introduction

Essential hypertension is a multifactorial disease influenced by a complex interplay of genetic and environmental factors. The Renin-Angiotensin-Aldosterone System (RAAS) is a cornerstone of blood pressure homeostasis, and its dysregulation is a key pathogenic mechanism in hypertension.[1] Angiotensinogen (AGT), produced primarily by the liver, is the sole precursor of angiotensin peptides.[2] Cleavage of AGT by renin initiates a cascade that leads to the production of angiotensin II, a potent vasoconstrictor that also promotes sodium and water retention.[1][3]

Genetic polymorphisms in the AGT gene have been a major focus of hypertension research for decades. Variations in the AGT gene can influence plasma AGT levels and RAAS activity, thereby potentially predisposing individuals to an increased risk of developing hypertension.[4][5] This guide provides a detailed examination of the most studied AGT gene variants and their association with hypertension risk, along with the methodologies employed in their investigation.

Key Molecular Variants of the AGT Gene and Hypertension Risk

Numerous studies have investigated the association between AGT gene polymorphisms and hypertension. Meta-analyses of these studies provide a quantitative assessment of the risk associated with specific variants. The most extensively studied polymorphisms include M235T (rs699) and T174M (rs4762) in the coding region, and A-6G (rs5051), A-20C (rs5050), and G-217A (rs5049) in the promoter region.[5][6]

The T allele of the M235T polymorphism is associated with higher plasma AGT levels and an increased risk of hypertension.[5][7] The functional significance of promoter variants is linked to their potential to alter the binding of transcription factors, thereby influencing AGT gene expression.[8] For instance, the -217A allele has been shown to affect the binding of C/EBP family transcription factors and is associated with increased basal transcriptional activity.[8]

Table 1: Summary of Meta-Analyses on the Association of AGT Gene Variants with Hypertension Risk

| Polymorphism | Location | Risk Allele | Pooled Odds Ratio (95% CI) | Population(s) | Reference(s) |

| M235T (rs699) | Exon 2 | T | 1.20 (1.11 - 1.29) | Caucasians | [9] |

| T174M (rs4762) | Exon 2 | M | 1.19 (1.07 - 1.33) | Mixed | [6] |

| A-6G (rs5051) | Promoter | - | No significant association | Mixed | [6][10] |

| A-20C (rs5050) | Promoter | C | 0.64 (0.44 - 0.92) (decreased risk) | Mixed & European | [6] |

| C | 1.24 (1.04 - 1.48) (increased risk) | Asian | [6] | ||

| G-217A (rs5049) | Promoter | A | 1.37 (1.17 - 1.59) | Mixed | [6][11] |

Signaling Pathways and Experimental Workflows

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS is a hormonal cascade that regulates blood pressure and fluid balance. The pathway is initiated by the release of renin from the kidneys in response to low blood pressure or reduced sodium levels.[12] Renin cleaves angiotensinogen to form angiotensin I, which is then converted to the active peptide, angiotensin II, by angiotensin-converting enzyme (ACE).[1] Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone (B195564) secretion, and sodium and water reabsorption.[1][12]

Experimental Workflow for a Candidate Gene Association Study

Investigating the association between AGT gene variants and hypertension typically follows a candidate gene association study design. This workflow involves several key stages, from patient recruitment and data collection to statistical analysis and interpretation of the findings.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of AGT gene variants and their association with hypertension.

Genotyping of AGT Variants by PCR-RFLP

Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a common and cost-effective method for genotyping single nucleotide polymorphisms.

4.1.1. General Principle

The region of the AGT gene containing the SNP of interest is amplified by PCR. The resulting PCR product is then digested with a specific restriction enzyme that recognizes and cuts the DNA at a site that is either created or abolished by the SNP. The digested fragments are then separated by gel electrophoresis, and the resulting banding pattern reveals the genotype of the individual.

4.1.2. Protocol for AGT M235T (rs699) Genotyping

-

Primers :

-

Forward: 5'-AAGACTGGCTGCTCCCCGA-3'

-

Reverse: 5'-AGAGCCAGCAGAGAGGTTTG-3'[10]

-

-

PCR Amplification :

-

Prepare a PCR reaction mix containing genomic DNA, primers, dNTPs, Taq polymerase, and PCR buffer.

-

Perform PCR with the following cycling conditions: initial denaturation at 95°C for 5 min, followed by 35 cycles of 95°C for 30s, 60°C for 30s, and 72°C for 30s, and a final extension at 72°C for 5 min.

-

-

Restriction Digestion :

-

Digest the 99 bp PCR product with the restriction enzyme Hpy99I.[10]

-

Incubate at 37°C for 4 hours.

-

-

Gel Electrophoresis :

-

Separate the digested products on a 3% agarose (B213101) gel.

-

Visualize the bands under UV light after ethidium (B1194527) bromide staining.

-

-

Interpretation of Results :

-

TT genotype (T/T) : One uncut band of 99 bp.

-

CC genotype (M/M) : Two bands of 78 bp and 21 bp.

-

CT genotype (M/T) : Three bands of 99 bp, 78 bp, and 21 bp.[10]

-

Table 2: PCR-RFLP Protocols for Other AGT Variants

| Polymorphism | Primers (Forward/Reverse) | Amplicon Size (bp) | Restriction Enzyme | Allele-Specific Fragments (bp) | Reference(s) |

| T174M (rs4762) | F: 5'-GAT GCG ACA GGC TCC AGC CCC GGC-3'R: 5'-GGC AGG GCT GAC TCC GGC GGC GCT-3' | 165 | NcoI | M allele: 141 + 24T allele: 165 | [13] |

| A-6G (rs5051) | F: 5'-TGT GTC CAT GGC TGA GAC TCC-3'R: 5'-GCA GGG TGA GAG GAA GAC CAG-3' | 251 | BstNI | G allele: 139 + 112A allele: 251 | [14] |

| A-20C (rs5050) | F: 5'-AGG GAG GTT GCT GAG GAG AG-3'R: 5'-GCA GGG TGA GAG GAA GAC CAG-3' | 114 | XhoI | C allele: 91 + 23A allele: 114 | [13] |

| G-217A (rs5049) | F: 5'-TCC TCT CTC TCC TGC AGC TCT-3'R: 5'-TCA GGT GAG GTT GCT GAG GAG-3' | 233 | AluI / HpaII | A allele (AluI): 134 + 99G allele (HpaII): 156 + 77 | [15] |

Measurement of Plasma Angiotensinogen Levels by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method to measure the concentration of a specific protein, such as angiotensinogen, in a biological sample.

4.2.1. General Principle

A sandwich ELISA is commonly used. The wells of a microplate are coated with a capture antibody specific for AGT. The plasma sample is added, and any AGT present binds to the capture antibody. After washing, a detection antibody, also specific for AGT but conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added. This antibody binds to a different epitope on the captured AGT. After another wash, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is proportional to the amount of AGT in the sample and is measured using a microplate reader.

4.2.2. General Protocol

-

Plate Preparation : Use a pre-coated 96-well plate with anti-human AGT antibody.

-

Standard and Sample Preparation : Prepare a standard curve using recombinant human AGT. Dilute plasma samples (e.g., 1:1000) with the provided sample diluent.[16]

-

Incubation : Add 100 µL of standards and diluted samples to the wells and incubate for 90 minutes at 37°C.[6]

-

Washing : Wash the plate three times with wash buffer.

-

Detection Antibody : Add 100 µL of biotinylated detection antibody and incubate for 1 hour at 37°C.[6]

-

Washing : Wash the plate three times.

-

HRP Conjugate : Add 100 µL of HRP conjugate and incubate for 30 minutes at 37°C.[6]

-

Washing : Wash the plate five times.

-

Substrate Reaction : Add 90 µL of substrate reagent and incubate for 15 minutes at 37°C in the dark.[6]

-

Stop Reaction : Add 50 µL of stop solution.

-

Measurement : Read the absorbance at 450 nm using a microplate reader.

-

Calculation : Calculate the AGT concentration in the samples by interpolating from the standard curve.

Functional Analysis of AGT Promoter Variants using Luciferase Reporter Assays

Luciferase reporter assays are used to investigate the effect of promoter variants on gene expression.

4.3.1. General Principle

The AGT promoter region containing the variant of interest is cloned upstream of a luciferase reporter gene in a plasmid vector (e.g., pGL3-Basic). This construct is then transfected into a suitable cell line (e.g., human liver HepG2 or kidney HEK293 cells). The luciferase enzyme is expressed under the control of the AGT promoter. The activity of the luciferase enzyme, which is measured by the light produced upon addition of its substrate, luciferin, is used as a proxy for the transcriptional activity of the AGT promoter variant.

4.3.2. General Protocol

-

Plasmid Construction : Clone the different AGT promoter variants (e.g., -217G and -217A) into a luciferase reporter vector.

-

Cell Culture and Transfection : Culture HepG2 or HuH7 cells and transfect them with the reporter constructs. A co-transfection with a Renilla luciferase vector is often performed for normalization of transfection efficiency.[14]

-

Cell Lysis : After 24-48 hours of incubation, lyse the cells to release the luciferase enzymes.

-

Luciferase Assay : Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the relative luciferase activity between the different promoter variant constructs to determine their effect on promoter activity.[14]

Analysis of Transcription Factor Binding by Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of proteins, such as transcription factors, to specific DNA sequences.

4.4.1. General Principle

A short, double-stranded DNA probe containing the putative transcription factor binding site (with the variant of interest) is labeled (e.g., with biotin (B1667282) or a radioactive isotope). The labeled probe is incubated with a nuclear extract containing transcription factors. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The protein-DNA complexes migrate more slowly than the free probe, resulting in a "shifted" band.

4.4.2. General Protocol

-

Probe Preparation : Synthesize and anneal complementary oligonucleotides corresponding to the AGT promoter region containing the variant (e.g., around -217A/G). End-label the probe with biotin or 32P.

-

Nuclear Extract Preparation : Prepare nuclear extracts from a relevant cell line (e.g., HepG2).

-

Binding Reaction : Incubate the labeled probe with the nuclear extract in a binding buffer. For competition assays, an excess of unlabeled probe (cold competitor) is added. For supershift assays, an antibody specific to the transcription factor of interest is added.[15]

-

Gel Electrophoresis : Separate the binding reactions on a native polyacrylamide gel.

-

Detection : Transfer the DNA to a nylon membrane and detect the labeled probe using a chemiluminescent or autoradiographic method.

-

Interpretation : A shifted band indicates protein-DNA binding. The specificity of the binding is confirmed by competition with a cold probe. The identity of the binding protein can be suggested by a "supershift" in the presence of a specific antibody.[15]

Conclusion

The molecular variants of the angiotensinogen gene, particularly polymorphisms in the promoter and coding regions, are significantly associated with the risk of essential hypertension. This guide has summarized the quantitative evidence from meta-analyses, provided detailed experimental protocols for the investigation of these variants, and illustrated the key signaling pathways and experimental workflows. A thorough understanding of the genetic basis of hypertension, including the role of AGT gene variants, is crucial for the development of personalized medicine approaches and novel therapeutic interventions targeting the Renin-Angiotensin-Aldosterone System. The methodologies and data presented here serve as a valuable resource for researchers and clinicians working towards these goals.

References

- 1. Human promoter reporter clones: AGT|NM_001384479|HPRM67864|angiotensinogen | GeneCopoeia™ [genecopoeia.com]

- 2. Detection of DNA Polymorphisms Using PCR-RFLP and Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]

- 3. Mutagenic primer design for mismatch PCR-RFLP SNP genotyping using a genetic algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genome-wide Association Study Meta-analysis of Blood Pressure Traits and Hypertension in Sub-Saharan African Populations: An AWI-Gen Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effective Natural PCR-RFLP Primer Design for SNP Genotyping Using Teaching-Learning-Based Optimization With Elite Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transgenic Mice with −6A Haplotype of the Human Angiotensinogen Gene Have Increased Blood Pressure Compared with −6G Haplotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Angiotensinogen gene polymorphism at -217 affects basal promoter activity and is associated with hypertension in African-Americans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Improved PCR‐RFLP Assay for the Detection of a Polymorphism rs2289487 of PLIN1 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. iaeng.org [iaeng.org]

- 13. researchgate.net [researchgate.net]

- 14. The G-217A variant of the angiotensinogen gene affects basal transcription and is associated with hypertension in a Taiwanese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Scanning for transcription factor binding by a variant EMSA - PubMed [pubmed.ncbi.nlm.nih.gov]

Angiotensinogen cleavage by renin and formation of angiotensin I

An In-depth Technical Guide to the Cleavage of Angiotensinogen by Renin and the Formation of Angiotensin I

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cleavage of angiotensinogen by the aspartic protease renin is the initial, rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[1] This reaction produces the decapeptide Angiotensin I (Ang I), the precursor to the potent vasoconstrictor Angiotensin II (Ang II). Due to its pivotal role, the renin-angiotensinogen interaction is a primary target for the development of antihypertensive therapeutics, most notably direct renin inhibitors. This guide provides a detailed examination of the molecular mechanism, enzymatic kinetics, and experimental protocols relevant to this crucial biological process.

The Renin-Angiotensin-Aldosterone System (RAAS) Cascade

The RAAS is a multi-organ signaling pathway essential for cardiovascular homeostasis. It is initiated when juxtaglomerular cells in the kidney release renin in response to stimuli such as decreased renal blood flow or low blood pressure.[1] Renin then enters circulation and acts on its sole substrate, angiotensinogen, which is constitutively produced and secreted by the liver.[2] The product, Angiotensin I, has no known biological activity itself but is subsequently converted to the active hormone Angiotensin II by Angiotensin-Converting Enzyme (ACE), found primarily on the surface of pulmonary and renal endothelial cells.[1][2] Angiotensin II exerts its effects by binding to AT1 and AT2 receptors, leading to vasoconstriction, aldosterone (B195564) secretion, and sodium retention, among other physiological responses.[3][4]

Molecular Mechanism of Cleavage

Renin is a highly specific aspartic protease that exclusively cleaves the Leu¹⁰-Val¹¹ bond at the N-terminus of angiotensinogen to release Angiotensin I.[5] Recent crystallographic studies have elucidated the structural basis for this high degree of specificity.

The interaction is not a simple enzyme-substrate docking. Instead, it involves a profound allosteric mechanism where angiotensinogen undergoes significant conformational changes.[5][6] The N-terminal tail of angiotensinogen, which contains the cleavage site, inserts into a pocket on the angiotensinogen molecule itself in a "tail-into-mouth" mechanism.[6] Binding to renin induces the unwinding of key helical structures in angiotensinogen, fully extending the N-terminal tail and positioning the scissile bond perfectly within renin's active site cleft for cleavage.[6] This complex interaction, involving large surface areas on both proteins, ensures the high specificity and makes it the rate-limiting step of the RAAS.[5]

Enzymatic Kinetics

The efficiency of renin's cleavage of angiotensinogen is described by Michaelis-Menten kinetics. The key parameters—the Michaelis constant (Kₘ), the catalytic constant (kcat), and the specificity constant (kcat/Kₘ)—vary depending on the substrate's origin and form (e.g., natural protein vs. synthetic peptide, glycosylation state).[5][7] The three-dimensional structure of the full angiotensinogen protein plays a crucial role in the hydrolysis, leading to significantly lower Kₘ values compared to synthetic peptide substrates.[7]

Table 1: Representative Kinetic Parameters for Human Renin

| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Notes |

|---|---|---|---|---|

| Human Angiotensinogen | ~0.5 - 2.0 | ~2.5 - 5.8 | ~2.9 x 10⁶ | Kₘ and kcat are lower than for synthetic substrates, suggesting the importance of the protein's tertiary structure for binding and catalysis.[7][8] |

| Unglycosylated Human AGT | - | - | Higher | Unglycosylated angiotensinogen is a better substrate for renin, indicating that glycosylation may sterically hinder the interaction.[5] |

| Rat Angiotensinogen | ~0.1 - 0.5 | ~0.1 - 0.3 | ~1.4 x 10⁶ | Human renin cleaves rat angiotensinogen, but with a lower catalytic efficiency compared to the human substrate.[7] |

| Synthetic Tetradecapeptide | ~10 - 25 | ~10 - 20 | ~0.7 x 10⁶ | The significantly higher Kₘ reflects a lower binding affinity when the full protein structure is absent.[7] |

For drug development, the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) are critical measures of a compound's potency. Direct renin inhibitors like Aliskiren are designed to have very high affinity for the active site of renin.

Table 2: Inhibitory Constants for Select Renin Inhibitors

| Inhibitor | Type | IC₅₀ / Kᵢ (nM) | Notes |

|---|---|---|---|

| Aliskiren | Non-peptide, Orally Active | ~0.6 | The first clinically approved direct renin inhibitor. Its use leads to a >50-80% reduction in plasma renin activity.[6][9] |

| Remikiren | Peptide-like | ~0.7 | An early-generation inhibitor primarily used in research settings due to poor oral bioavailability.[1] |

| Pepstatin | Natural Peptide | ~1000 | A general aspartic protease inhibitor with low specificity for renin. |

Experimental Protocols

Accurate measurement of renin's enzymatic activity is fundamental for both clinical diagnostics and drug development. The primary method is the Plasma Renin Activity (PRA) assay, which measures the rate of Angiotensin I generation.

Protocol: Plasma Renin Activity (PRA) Assay

This protocol describes a common method for determining PRA, where generated Angiotensin I is subsequently quantified by an immunoassay (ELISA) or LC-MS/MS.

1. Sample Collection and Handling (Critical Step):

-

Collect whole blood in a tube containing EDTA as an anticoagulant.[10]

-

Crucially, all initial processing must be at room temperature. Chilling or placing samples on ice before plasma separation can cause cryoactivation of prorenin into renin, leading to falsely elevated PRA results.[3][10]

-

Centrifuge the sample at room temperature (e.g., 2000 x g for 15 minutes) within one hour of collection.[3]

-

Separate the plasma into a clean polypropylene (B1209903) tube. If not assayed immediately, freeze the plasma at -20°C or below. Avoid repeated freeze-thaw cycles.[3][11]

2. Angiotensin I Generation:

-

Thaw frozen plasma samples rapidly at room temperature.[12]

-

For each sample, prepare two aliquots (e.g., 250 µL each).

-

Add a protease inhibitor cocktail or PMSF to prevent the degradation of the generated Angiotensin I.[10][12]

-

Add a generation buffer to adjust the plasma pH to the optimal range for renin activity (typically pH 6.0).[10]

-

Incubation:

- Place one aliquot in a 37°C water bath for a defined period (e.g., 90-180 minutes) to allow renin to generate Angiotensin I. This is the 'test' sample.[10][12]

- Place the second aliquot in an ice-water bath (0-4°C) for the identical duration. This serves as the 'baseline' or 'blank' control, preventing enzymatic activity.[10][12]

-

Stop the reaction in the 37°C tube by immediately placing it on ice after incubation.

3. Quantification of Angiotensin I:

-

The concentration of Angiotensin I in both the 37°C and 0°C samples is measured using a validated method.

-

Method A: ELISA/LIA: Use a commercial competitive ELISA or Luminescence Immunoassay kit for Angiotensin I. Follow the manufacturer's instructions for creating a standard curve and measuring the samples.[3][10]

-

Method B: LC-MS/MS: This method offers higher specificity and is becoming the gold standard.

- Sample Preparation: Perform solid-phase extraction (SPE) on the plasma samples to purify and concentrate the angiotensin peptides.[13][14]

- Chromatography: Separate peptides on a C18 reverse-phase HPLC column using a gradient of acetonitrile (B52724) in a formic acid buffer.[13]

- Mass Spectrometry: Detect and quantify Angiotensin I using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) or Selective Ion Monitoring (SIM) mode. The specific mass/charge (m/z) transition for Ang I (e.g., precursor ion 649) is monitored.[13]

4. Calculation of PRA:

-

Calculate the net Angiotensin I generated: [Ang I]₃₇°C - [Ang I]₀°C.

-

Express the result as the mass of Ang I generated per volume of plasma per unit of time (e.g., ng/mL/h).[12]

-

PRA (ng/mL/h) = (Net Ang I generated in ng/mL) / (Incubation time in hours)

Protocol: FRET-Based Renin Activity Assay for HTS

This kinetic assay is ideal for high-throughput screening (HTS) of renin inhibitors. It uses a synthetic peptide substrate corresponding to the angiotensinogen cleavage site, flanked by a fluorophore and a quencher pair (Fluorescence Resonance Energy Transfer - FRET).

1. Reagent Preparation:

-

Prepare an assay buffer (e.g., Tris or HEPES, pH 7.4).

-

Reconstitute purified human renin enzyme to a working concentration.

-

Reconstitute the FRET-based renin substrate (e.g., labeled with 5-FAM/QXL™520).[2]

-

Dissolve test inhibitors (and a known control like Aliskiren) in DMSO and prepare a serial dilution in assay buffer.

2. Assay Procedure (96- or 384-well plate format):

-

Add test inhibitors at various concentrations to the wells of a black, clear-bottom microplate. Include "no inhibitor" (enzyme activity) and "no enzyme" (background) controls.

-

Add the renin enzyme solution to all wells except the "no enzyme" control.

-

Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET substrate solution to all wells.[1]

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 490/520 nm for 5-FAM).[15]

3. Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.[1]

-

For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the fluorescence vs. time curve.

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The enzymatic cleavage of angiotensinogen by renin is a highly specific and tightly regulated process that serves as the gateway to the physiological effects of the RAAS. A thorough understanding of its molecular basis and kinetics is essential for the rational design of novel therapeutics. While direct renin inhibitors like Aliskiren represent a significant advancement, challenges related to bioavailability and compensatory increases in renin concentration remain.[6] Future research will continue to focus on developing next-generation inhibitors and further exploring the tissue-specific roles of the RAAS, for which the detailed experimental protocols outlined herein will remain indispensable tools.

References

- 1. benchchem.com [benchchem.com]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. benchchem.com [benchchem.com]

- 4. Renin inhibitor - Wikipedia [en.wikipedia.org]

- 5. Structural basis for the specificity of renin-mediated angiotensinogen cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Comparative enzymatic studies of human renin acting on pure natural or synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of recombinant human renin: kinetics, pH-stability, and peptidomimetic inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CV Pharmacology | Renin Inhibitors [cvpharmacology.com]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. labcorp.com [labcorp.com]

- 12. eaglebio.com [eaglebio.com]

- 13. 2.3. LC/MS Measurement of Angiotensin Peptides [bio-protocol.org]

- 14. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. avmajournals.avma.org [avmajournals.avma.org]

Whitepaper: The Critical Role of Angiotensinogen in Adipose Tissue and Obesity Pathogenesis

Executive Summary